Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate
CAS No.: 682757-45-5
Cat. No.: VC17271756
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682757-45-5 |
|---|---|
| Molecular Formula | C12H20N2O2 |
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | ethyl 1-tert-butyl-3-ethylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H20N2O2/c1-6-10-9(11(15)16-7-2)8-14(13-10)12(3,4)5/h8H,6-7H2,1-5H3 |
| Standard InChI Key | XLMUCQYZDBXYIB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C=C1C(=O)OCC)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 1-tert-butyl-3-ethylpyrazole-4-carboxylate, reflects its substitution pattern: a pyrazole ring substituted at the 1-position with a tert-butyl group, at the 3-position with an ethyl group, and at the 4-position with an ethoxycarbonyl moiety . Its SMILES notation () and InChIKey () provide unambiguous representations of its connectivity .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 682757-45-5 | |
| Molecular Formula | ||
| Molecular Weight | 224.30 g/mol | |
| SMILES | CCC1=NN(C=C1C(=O)OCC)C(C)(C)C | |
| Crystallographic System | Monoclinic (analogous derivatives) |
Synthesis and Reaction Pathways
Multi-Component One-Pot Synthesis
A prominent route involves a three-component reaction of ethyl acetoacetate, -dimethyldimethoxymethanamine, and phenylhydrazine in ethanol, yielding pyrazole esters through cyclocondensation . This method emphasizes atom economy and avoids intermediate isolation, achieving yields >75% under reflux conditions .
Green Chemistry Approaches
Magnetic ionic liquids, such as , have been employed as recyclable catalysts in one-pot syntheses using phenylhydrazine, benzaldehyde, and ethyl acetoacetate . Flow oxygen serves as an oxidant, enabling mild reaction conditions (60–80°C) and reducing waste generation .
Table 2: Comparative Synthesis Strategies
| Method | Catalysts/Conditions | Yield | Reference |
|---|---|---|---|
| Three-component reaction | Ethanol, reflux | 75–85% | |
| Magnetic ionic liquid | , 70°C | 80–90% |
Structural and Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction studies of analogous pyrazole esters (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) reveal monoclinic systems with space group and unit cell parameters . Intermolecular interactions, including hydrogen bonds and contacts, stabilize the lattice .
Computational Insights
Density functional theory (DFT) calculations align with experimental data, predicting bond lengths and angles within 2% deviation . Frontier molecular orbital (FMO) analyses indicate a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity .
Physicochemical and Thermal Properties
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Thermogravimetric analysis (TGA) of related esters shows decomposition onset temperatures near 200°C, indicative of moderate thermal stability .
Spectroscopic Profiles
-
IR Spectroscopy: Stretching vibrations at 1720 cm () and 1600 cm () confirm ester and pyrazole functionalities .
-
: Resonances at 1.25–1.40 ppm (tert-butyl), 4.20–4.35 ppm (ethyl ester), and 6.70–7.10 ppm (pyrazole protons) .
Biological and Industrial Applications
Material Science Applications
Pyrazole derivatives are explored as corrosion inhibitors and ligands in coordination polymers . The carboxylate group in this compound could chelate metal ions, enabling use in catalytic systems .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume